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Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological

malignancies with a generally poor prognosis, particularly in infants.[1][2] These leukemias are

characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene,

leading to the expression of oncogenic fusion proteins. A key dependency of MLL-r leukemia

cells is the activity of the histone methyltransferase DOT1L, which is responsible for mono-, di-,

and tri-methylation of histone H3 at lysine 79 (H3K79).[1][3][4] This aberrant H3K79

hypermethylation, particularly at the promoter regions of genes like HOXA9 and MEIS1, is

crucial for maintaining the leukemogenic state.[5][6]

SGC0946 is a potent and highly selective small-molecule inhibitor of DOT1L.[7][8][9] By

competitively inhibiting the enzymatic activity of DOT1L, SGC0946 leads to a reduction in

global H3K79 methylation, subsequent downregulation of MLL-fusion target genes, and

ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-r leukemia cells.[6][8] These

application notes provide a summary of the effects of SGC0946 on MLL-r cell lines and detailed

protocols for key experimental assays.
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Table 1: In Vitro Efficacy of SGC0946 and other DOT1L
Inhibitors

Compound Assay Cell Line(s) IC50 Value Reference(s)

SGC0946
Cell-free

enzymatic
- 0.3 nM [8][9]

SGC0946
H3K79

dimethylation
A431 2.6 nM [7][9]

SGC0946
H3K79

dimethylation
MCF10A 8.8 nM [7]

EPZ004777 Proliferation
EOL-1, KOPM-

88, MOLM-13

Sensitive

(specific IC50s

not provided)

[10]

EPZ-5676
H3K79me2

inhibition
MV4-11 3 nM [11]

EPZ-5676
H3K79me2

inhibition
HL-60 5 nM [11]

EPZ-5676 Proliferation
MLL-rearranged

cell lines

Potent killing

(specific IC50s

not provided)

[11]

SYC-522 Growth inhibition MV4-11 4.4 µM [6]

Table 2: Cellular Effects of SGC0946 in MLL-rearranged
Cell Lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b610810?utm_src=pdf-body
https://www.medchemexpress.com/SGC0946.html
https://www.selleckchem.com/products/sgc-0946.html
https://www.thesgc.org/chemical-probes/sgc0946
https://www.selleckchem.com/products/sgc-0946.html
https://www.thesgc.org/chemical-probes/sgc0946
https://pmc.ncbi.nlm.nih.gov/articles/PMC4420229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3739029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3739029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3739029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4032273/
https://www.benchchem.com/product/b610810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effect Cell Line(s)
Treatment
Conditions

Observations Reference(s)

Inhibition of

H3K79me2
Molm13 1 µM; 3-7 days

Time- and dose-

dependent

reduction

[8]

Gene Expression Molm13 1 µM; 7 days

Inhibition of MLL

target genes

(HOXA9, Meis1)

[8]

Cell Viability

MLL-AF9

transformed

human cord

blood cells

1, 5 µM; 14 days

Selective

reduction in cell

viability

[8]

Cell Cycle
Ovarian cancer

cells

0.2, 2, or 20 µM;

12 days
G1 phase arrest [8]

Differentiation
MLL-rearranged

cell lines
Not specified

Induction of

differentiation
[8]
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Caption: Mechanism of action of SGC0946 in MLL-rearranged leukemia cells.
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Caption: General experimental workflow for studying the effects of SGC0946.

Experimental Protocols
Cell Culture

Cell Lines: MLL-rearranged human leukemia cell lines such as MOLM-13 (MLL-AF9) and

MV4-11 (MLL-AF4) are commonly used.

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL

penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Cell

density should be maintained between 1x10^5 and 1x10^6 cells/mL.

Cell Viability Assay (MTT/MTS)
This protocol is adapted from standard cell viability assay procedures.[12][13][14][15]

Materials:

96-well clear flat-bottom plates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b610810?utm_src=pdf-body
https://www.benchchem.com/product/b610810?utm_src=pdf-body-img
https://www.benchchem.com/product/b610810?utm_src=pdf-body
https://www.thno.org/v08/p2329/thnov08p2329s1.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.researchgate.net/publication/344268596_Guidelines_for_cell_viability_assays
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SGC0946 stock solution (e.g., 10 mM in DMSO)

Complete culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

reagent

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M

HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of

complete culture medium.

Prepare serial dilutions of SGC0946 in complete culture medium. Add 100 µL of the

SGC0946 dilutions to the respective wells to achieve the final desired concentrations.

Include a vehicle control (DMSO) at the same final concentration as the highest SGC0946
concentration.

Incubate the plate for the desired treatment duration (e.g., 4, 7, or 14 days).

For MTT Assay:

Add 20 µL of 5 mg/mL MTT solution to each well.

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

For MTS Assay:

Add 20 µL of MTS reagent to each well.
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Incubate for 1-4 hours at 37°C.

Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate

reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for H3K79 Dimethylation
This protocol is a general guideline for Western blotting. Specific antibody concentrations and

incubation times may need to be optimized.

Materials:

SGC0946-treated and control cell pellets

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-H3K79me2, anti-total Histone H3 (loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Lyse cell pellets in RIPA buffer on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against H3K79me2 (diluted in blocking

buffer) overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Apply ECL substrate and visualize the protein bands using an imaging system.

Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3

as a loading control.

Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for ChIP. Optimization of cross-linking, sonication,

and antibody concentration is critical for successful experiments.[16][17]

Materials:

SGC0946-treated and control cells

Formaldehyde (37%)
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Glycine

Cell lysis buffer

Nuclear lysis buffer

ChIP dilution buffer

Sonicator (e.g., Bioruptor)

Anti-H3K79me2 antibody for ChIP

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

RNase A

Proteinase K

DNA purification kit

qPCR primers for target genes (e.g., HOXA9, MEIS1) and a negative control region

Procedure:

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to

cross-link proteins to DNA. Quench the reaction with glycine.

Cell Lysis: Harvest and lyse the cells to isolate nuclei.

Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to

shear the chromatin to an average fragment size of 200-500 bp.

Immunoprecipitation:

Dilute the sheared chromatin with ChIP dilution buffer.
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Pre-clear the chromatin with Protein A/G beads.

Incubate a portion of the chromatin with the anti-H3K79me2 antibody overnight at 4°C.

Save a small aliquot as input control.

Add Protein A/G beads to capture the antibody-chromatin complexes.

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by incubating at 65°C overnight with the addition of NaCl.

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA

purification kit.

Analysis: Analyze the enrichment of target DNA sequences by qPCR using primers for

specific gene promoters (e.g., HOXA9) and a negative control region. The results can be

expressed as a percentage of the input. For genome-wide analysis, the purified DNA can

be used to prepare a library for next-generation sequencing (ChIP-seq).

Gene Expression Analysis (RT-qPCR)
This is a standard protocol for analyzing changes in gene expression.

Materials:

SGC0946-treated and control cell pellets

RNA extraction kit

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

qPCR primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH,

ACTB)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b610810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Real-time PCR system

Procedure:

Extract total RNA from cell pellets using an RNA extraction kit.

Assess RNA quality and quantity.

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for

the target and housekeeping genes.

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in

gene expression, normalized to the housekeeping gene and compared to the vehicle-

treated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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